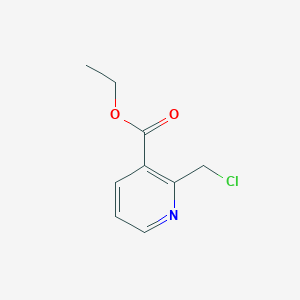

Ethyl 2-(chloromethyl)nicotinate

説明

Structure

3D Structure

特性

IUPAC Name |

ethyl 2-(chloromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-4-3-5-11-8(7)6-10/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJWOQNJCGKGAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80524476 | |

| Record name | Ethyl 2-(chloromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80524476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124797-01-9 | |

| Record name | Ethyl 2-(chloromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80524476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(chloromethyl)nicotinate: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(chloromethyl)nicotinate, a pivotal heterocyclic building block in modern medicinal chemistry. The document delineates its chemical identity, physicochemical properties, and a validated synthetic route. Furthermore, it explores the compound's reactivity, particularly the strategic importance of the 2-chloromethyl group, and its application in the synthesis of pharmacologically active agents. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a research and development setting.

Introduction: The Strategic Importance of Substituted Nicotinates

Substituted pyridine derivatives are a cornerstone of pharmaceutical development, forming the core scaffold of numerous approved drugs. Among these, nicotinate esters and their derivatives are of particular interest due to their versatile reactivity and ability to interact with a wide range of biological targets. This compound (CAS No. 124797-01-9) has emerged as a valuable intermediate, offering a reactive "handle" for the elaboration of complex molecular architectures. The presence of the electrophilic chloromethyl group at the 2-position of the pyridine ring, ortho to the directing ester functionality, provides a unique site for nucleophilic substitution, enabling the facile introduction of diverse functional groups and the construction of novel heterocyclic systems. This guide aims to provide a detailed technical resource for researchers leveraging this compound in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | Ethyl 2-(chloromethyl)pyridine-3-carboxylate | - |

| CAS Number | 124797-01-9 | |

| Molecular Formula | C₉H₁₀ClNO₂ | |

| Molecular Weight | 199.63 g/mol | |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | Inferred |

| Solubility | Not explicitly stated, likely soluble in common organic solvents | Inferred |

| Storage | Sealed in a dry environment at 2-8°C |

Synthesis and Mechanistic Considerations

The synthesis of this compound is not widely documented in peer-reviewed literature. However, a reliable synthetic strategy can be extrapolated from the established synthesis of its methyl analog, Mthis compound. The proposed pathway involves the chlorination of the corresponding 2-methylnicotinate ester.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available Ethyl 2-methylnicotinate:

-

N-Oxidation: The pyridine nitrogen is first oxidized to the corresponding N-oxide. This step serves to activate the methyl group at the 2-position for subsequent functionalization.

-

Chlorination: The N-oxide is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which facilitates the rearrangement and chlorination of the 2-methyl group to the desired 2-chloromethyl functionality.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from Methyl Ester Synthesis)

The following protocol is adapted from the documented synthesis of Mthis compound and should serve as a robust starting point for the synthesis of the ethyl ester.

Step 1: N-Oxidation of Ethyl 2-methylnicotinate

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl 2-methylnicotinate (1.0 eq) in a suitable solvent such as dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq), portion-wise, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Ethyl 2-methylnicotinate N-oxide, which can be used in the next step without further purification.

Step 2: Chlorination to this compound

-

To the crude Ethyl 2-methylnicotinate N-oxide from the previous step, add phosphorus oxychloride (POCl₃) (3-5 eq) at 0°C.

-

Slowly warm the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

-

After completion, carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the acidic solution with a base, such as sodium carbonate, until a pH of 7-8 is reached.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the high reactivity of the chloromethyl group, which readily participates in nucleophilic substitution reactions (Sₙ2). This allows for the introduction of a wide array of functionalities, making it a versatile building block for the synthesis of complex pharmaceutical intermediates.

Caption: General reactivity of this compound.

Key Transformations and Applications

-

Formation of Amines: Reaction with primary or secondary amines leads to the corresponding 2-(aminomethyl)nicotinates. These can serve as precursors for a variety of biologically active molecules. For instance, the methyl analog is a known intermediate in the synthesis of Toll-like receptor (TLR) agonists, which are potent immunomodulators with applications in oncology and infectious diseases.

-

Synthesis of Ethers and Thioethers: Alkoxylation or thioalkoxylation can be achieved by reacting with alcohols or thiols in the presence of a base. These derivatives can be used to modulate the pharmacokinetic properties of a lead compound.

-

Carbon-Carbon Bond Formation: The chloromethyl group can react with carbanions or other carbon nucleophiles to form new C-C bonds, enabling the extension of the carbon skeleton.

-

Heterocycle Formation: The bifunctional nature of this compound allows for its use in the construction of fused heterocyclic systems, which are prevalent in many drug classes.

Analytical Characterization

While specific spectral data for this compound is not widely published, the expected analytical characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the chloromethyl protons (-CH₂Cl) typically in the range of δ 4.5-5.0 ppm. The ethyl ester will exhibit a quartet for the methylene protons (-OCH₂CH₃) around δ 4.3-4.4 ppm and a triplet for the methyl protons (-OCH₂CH₃) around δ 1.3-1.4 ppm. The aromatic protons on the pyridine ring will appear in the downfield region (δ 7.0-9.0 ppm).

-

¹³C NMR: The carbon spectrum will show a signal for the chloromethyl carbon around 45-50 ppm. The carbonyl carbon of the ester will be observed in the range of 165-170 ppm.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretch of the ester at approximately 1720-1740 cm⁻¹.

Safety and Handling

As with all reactive chemical intermediates, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: Based on analogous structures, this compound should be considered as an irritant to the eyes, skin, and respiratory tract. It is also likely harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. The recommended storage temperature is 2-8°C.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its strategic placement of a reactive chloromethyl group allows for a wide range of chemical transformations, providing a gateway to novel and diverse chemical entities. While detailed physicochemical and spectral data are not yet widely available, the information and protocols presented in this guide, extrapolated from closely related compounds, offer a solid foundation for its synthesis and application. As with any reactive chemical, adherence to strict safety protocols is paramount for its successful and safe utilization.

References

-

What is the background and overview of Mthis compound? - LookChem.com. (n.d.). Retrieved January 24, 2026, from [Link]

An In-depth Technical Guide to the Reactivity of Ethyl 2-(chloromethyl)nicotinate with Nucleophiles

Introduction: The Versatile Role of Ethyl 2-(chloromethyl)nicotinate in Synthesis

This compound is a key heterocyclic building block in modern organic synthesis, particularly in the realms of pharmaceutical and materials science. Its unique structure, featuring a pyridine ring activated by an electron-withdrawing ethyl ester group and a reactive chloromethyl handle, makes it a prime substrate for a variety of nucleophilic substitution reactions. This guide provides an in-depth technical exploration of the reactivity of this compound with a range of common nucleophiles, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. Understanding the nuances of these reactions is paramount for the efficient construction of complex molecular architectures with desired biological activities or material properties.

The reactivity of this compound is predominantly governed by the benzylic-like nature of the chloromethyl group. The adjacent pyridine ring, particularly with the electron-withdrawing ester at the 3-position, enhances the electrophilicity of the methylene carbon, making it highly susceptible to attack by nucleophiles. The primary mechanism for these transformations is the bimolecular nucleophilic substitution (S(_N)2) reaction, a concerted process where the nucleophile attacks the electrophilic carbon as the chloride leaving group departs.

Core Reactivity Profile: The S(_N)2 Pathway

The displacement of the chloride in this compound by a nucleophile is a classic example of an S(_N)2 reaction. This single-step mechanism involves the backside attack of the nucleophile on the carbon atom bearing the leaving group (chloride). The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

Caption: Generalized S(_N)2 mechanism for the reaction of this compound with a nucleophile.

I. Reactions with Nitrogen Nucleophiles: Building Blocks for Bioactive Amines

The introduction of nitrogen-containing functionalities is a cornerstone of medicinal chemistry. This compound serves as an excellent precursor for a variety of aminomethylnicotinate derivatives.

A. Synthesis of Primary Amines via Gabriel Synthesis

Direct alkylation of ammonia with this compound is often plagued by over-alkylation, leading to mixtures of primary, secondary, and tertiary amines. The Gabriel synthesis provides a robust and reliable method for the clean preparation of the corresponding primary amine, methyl 2-(aminomethyl)nicotinate.[1] This method utilizes potassium phthalimide as an ammonia surrogate, which undergoes S(_N)2 displacement of the chloride, followed by hydrazinolysis to release the desired primary amine.[1]

Step 1: Alkylation of Potassium Phthalimide

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add potassium phthalimide (1.1 eq) to the solution.

-

Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry to afford ethyl 2-((1,3-dioxoisoindolin-2-yl)methyl)nicotinate.

Step 2: Hydrazinolysis

-

Suspend the N-alkylated phthalimide intermediate in ethanol or methanol in a round-bottom flask.

-

Add hydrazine hydrate (1.5-2.0 eq) to the suspension.

-

Reflux the mixture. A white precipitate of phthalhydrazide will form.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dilute hydrochloric acid and wash with diethyl ether to remove any non-basic impurities.

-

Basify the aqueous layer with a concentrated sodium hydroxide solution and extract the product with dichloromethane or ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-(aminomethyl)nicotinate.

Caption: Workflow for the Gabriel synthesis of ethyl 2-(aminomethyl)nicotinate.

B. Synthesis of Secondary and Tertiary Amines

The reaction of this compound with primary or secondary amines can be a straightforward method for the synthesis of the corresponding secondary and tertiary aminomethylnicotinates. To avoid the formation of quaternary ammonium salts, it is often advantageous to use a slight excess of the amine nucleophile.

-

To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add diethylamine (2.2 eq) and a non-nucleophilic base like potassium carbonate (1.5 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor by TLC.

-

Once the starting material is consumed, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain ethyl 2-((diethylamino)methyl)nicotinate.

| Nucleophile | Product | Typical Conditions | Yield (%) |

| Potassium Phthalimide | Ethyl 2-((1,3-dioxoisoindolin-2-yl)methyl)nicotinate | DMF, 80-90 °C | High |

| Diethylamine | Ethyl 2-((diethylamino)methyl)nicotinate | K₂CO₃, MeCN, 40-50 °C | Good to High |

| Morpholine | Ethyl 2-(morpholinomethyl)nicotinate | K₂CO₃, DMF, rt | Good to High |

II. Reactions with Sulfur Nucleophiles: Access to Thioethers

The high nucleophilicity of sulfur compounds makes them excellent partners for S(_N)2 reactions with this compound, providing a direct route to various thioethers. These thioethers can be valuable intermediates in drug discovery, as the sulfur atom can engage in important biological interactions.

A. Synthesis of Aryl and Alkyl Thioethers

Thiolates, generated by the deprotonation of thiols with a suitable base, readily displace the chloride from this compound.

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophenol (1.1 eq) in anhydrous THF or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add a strong base, such as sodium hydride (1.1 eq, 60% dispersion in mineral oil), portion-wise.

-

Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the sodium thiophenoxide.

-

Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to afford ethyl 2-((phenylthio)methyl)nicotinate.

III. Reactions with Oxygen Nucleophiles: The Williamson Ether Synthesis

The formation of ether linkages via the Williamson ether synthesis is a fundamental transformation in organic chemistry. This compound can serve as the electrophilic partner in this reaction, reacting with alkoxides or phenoxides to furnish the corresponding ethers.

A. Synthesis of Alkoxy- and Aryloxymethylnicotinates

The success of the Williamson ether synthesis is contingent on the choice of base and solvent. Strong, non-nucleophilic bases are typically used to generate the alkoxide or phenoxide in situ.

-

Under an inert atmosphere, add sodium metal (1.05 eq) to anhydrous ethanol at 0 °C to generate sodium ethoxide.

-

Once all the sodium has reacted, add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, neutralize the reaction with a few drops of acetic acid.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting oil by column chromatography to yield ethyl 2-(ethoxymethyl)nicotinate.

IV. Reactions with Carbon Nucleophiles: Forging New Carbon-Carbon Bonds

The formation of carbon-carbon bonds is central to the construction of complex organic molecules. This compound can be alkylated by a variety of carbon nucleophiles, including enolates and cyanide.

A. Alkylation of Malonate Esters

The reaction with soft carbon nucleophiles like the enolate of diethyl malonate provides a straightforward method for chain extension.

-

In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal (1.1 eq) in anhydrous ethanol.

-

To this solution, add diethyl malonate (1.1 eq) dropwise at room temperature.

-

Stir for 30 minutes to ensure complete enolate formation.

-

Add a solution of this compound (1.0 eq) in anhydrous ethanol.

-

Reflux the reaction mixture and monitor by TLC.

-

After the reaction is complete, cool to room temperature and neutralize with glacial acetic acid.

-

Remove the solvent in vacuo.

-

Partition the residue between water and ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the product by column chromatography.

B. Cyanation: Introduction of a Nitrile Group

The displacement of the chloride with cyanide ion provides access to the corresponding nitrile, a versatile functional group that can be further transformed into amines, carboxylic acids, or amides.

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMSO or DMF.

-

Add sodium cyanide (1.2 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Heat the reaction mixture to 50-60 °C and monitor by TLC.

-

Upon completion, cool the reaction and pour it into a large volume of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield ethyl 2-(cyanomethyl)nicotinate.

Conclusion

This compound is a highly valuable and versatile electrophile for the construction of a diverse array of substituted nicotinic acid derivatives. Its reactivity is dominated by the S(_N)2 mechanism, allowing for predictable and efficient bond formation with a wide range of nitrogen, sulfur, oxygen, and carbon nucleophiles. The protocols and insights provided in this guide serve as a practical resource for chemists engaged in the synthesis of novel compounds for pharmaceutical and materials applications. By understanding the principles governing its reactivity, researchers can harness the full potential of this important synthetic intermediate.

References

Sources

Ethyl 2-(chloromethyl)nicotinate: A Versatile Building Block in Modern Synthesis

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern organic synthesis, particularly within drug discovery and agrochemical development, the strategic incorporation of functionalized heterocyclic scaffolds is paramount. Ethyl 2-(chloromethyl)nicotinate, a substituted pyridine derivative, represents a highly valuable and reactive building block. Its structure, featuring an ethyl nicotinate core with a reactive chloromethyl group at the 2-position, offers a dual functionality that synthetic chemists can exploit to construct complex molecular architectures. The electron-withdrawing nature of the pyridine ring and the ester group enhances the reactivity of the chloromethyl moiety, making it an excellent electrophile for a variety of nucleophilic substitution reactions. This guide provides an in-depth review of the synthesis and diverse synthetic applications of this compound, offering insights into its utility for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound and its key precursor, ethyl 2-methylnicotinate, is essential for their effective use in synthesis.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) |

| Ethyl 2-methylnicotinate | 1721-26-2 | C₉H₁₁NO₂ | 165.19 | Clear colorless to orange liquid | 126-127 (at 24 mmHg)[1] |

| This compound | 124797-01-9 | C₉H₁₀ClNO₂ | 199.63 | (Predicted) Oil/Liquid | (Not available) |

Synthesis of this compound: A Strategic Approach

The direct synthesis of this compound is not extensively detailed in readily available literature. However, a robust and logical synthetic pathway can be inferred from the well-documented synthesis of its methyl analog, mthis compound[2]. This two-step process begins with the commercially available precursor, ethyl 2-methylnicotinate.

Conceptual Workflow for the Synthesis

Caption: Synthetic pathway to this compound.

Step 1: N-Oxidation of Ethyl 2-methylnicotinate

The initial step involves the oxidation of the pyridine nitrogen in ethyl 2-methylnicotinate to form the corresponding N-oxide. This is a crucial activation step. The introduction of the N-oxide functionality alters the electronic properties of the pyridine ring, facilitating the subsequent chlorination of the methyl group. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.

Step 2: Chlorination of the N-oxide Intermediate

The N-oxide intermediate is then subjected to chlorination. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are typically employed for this type of transformation[3]. The reaction proceeds via a rearrangement mechanism where the N-oxide oxygen attacks the phosphorus or sulfur center, leading to the activation of the 2-methyl group for subsequent chlorination. This step yields the desired this compound.

Synthetic Applications: A Gateway to Molecular Diversity

The primary synthetic utility of this compound lies in its capacity to act as a potent alkylating agent[1][4]. The chloromethyl group is an excellent electrophilic site, readily undergoing nucleophilic substitution with a wide range of nucleophiles. This allows for the introduction of diverse functionalities at the 2-position of the nicotinic acid framework.

Nucleophilic Substitution Reactions

A plethora of nucleophiles, including amines, thiols, and alcohols, can be effectively alkylated using this compound. These reactions are fundamental in building more complex molecules, particularly in the synthesis of pharmaceutical and agrochemical candidates[5].

Caption: General nucleophilic substitution using this compound.

These substitution reactions are foundational for introducing side chains that can modulate the biological activity, solubility, and other pharmacokinetic properties of the resulting molecules. For instance, reaction with various amines can generate a library of aminomethyl-substituted nicotinates, which are common motifs in bioactive compounds[6].

Synthesis of Fused Heterocyclic Systems

Beyond simple substitution, this compound is an ideal precursor for the synthesis of fused heterocyclic systems, such as imidazopyridines. Imidazopyridine derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities[7][8].

The synthesis of an imidazo[1,2-a]pyridine core can be envisioned through the reaction of this compound with a 2-aminopyridine derivative. This process likely proceeds through an initial N-alkylation of the 2-aminopyridine followed by an intramolecular cyclization.

Caption: Proposed synthesis of an imidazo[1,2-a]pyridine derivative.

This strategy provides a convergent and efficient route to a privileged heterocyclic scaffold, allowing for further diversification at both the pyridine and imidazole rings.

Experimental Protocols: A Practical Guide

The following protocols are provided as illustrative examples of the synthesis and application of this compound. These are based on established chemical principles and analogous transformations.

Protocol 1: Synthesis of this compound (Adapted from the synthesis of the methyl analog[2])

Materials:

-

Ethyl 2-methylnicotinate

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Phosphorus oxychloride (POCl₃)

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

N-Oxidation:

-

In a round-bottom flask, dissolve ethyl 2-methylnicotinate (1.0 eq) in dichloromethane.

-

Add m-CPBA (1.5 eq) portion-wise while maintaining the temperature below 30°C.

-

Stir the mixture at room temperature overnight.

-

Quench the reaction by adding saturated sodium bicarbonate solution until the pH is between 7 and 8.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-oxide.

-

-

Chlorination:

-

To the crude N-oxide, add phosphorus oxychloride (5-10 eq).

-

Heat the mixture to reflux and stir for 4 hours.

-

Cool the reaction mixture and carefully remove the excess POCl₃ under reduced pressure.

-

Pour the residue onto crushed ice and neutralize to a weakly alkaline pH with solid sodium carbonate.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (ethyl acetate/petroleum ether gradient) to yield this compound.

-

Protocol 2: General Procedure for Nucleophilic Substitution with an Amine

Materials:

-

This compound

-

Primary or secondary amine (1.1 eq)

-

Potassium carbonate (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add the amine (1.1 eq) and potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired ethyl 2-(aminomethyl)nicotinate derivative.

Conclusion and Future Outlook

This compound is a versatile and highly reactive synthetic intermediate with significant potential in the development of novel pharmaceuticals and agrochemicals. Its dual functionality allows for straightforward derivatization through nucleophilic substitution and provides a key handle for the construction of complex fused heterocyclic systems. While specific applications in the literature are still emerging, the established reactivity of its chemical motifs points towards a broad and impactful future in organic synthesis. The protocols and synthetic strategies outlined in this guide are intended to provide a solid foundation for researchers to explore and unlock the full potential of this valuable building block.

References

-

What is the background and overview of Mthis compound? (n.d.). Chemexper. Retrieved January 23, 2026, from [Link]

- CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents. (n.d.). Google Patents.

- CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents. (n.d.). Google Patents.

-

Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap. (n.d.). Patsnap. Retrieved January 23, 2026, from [Link]

-

Shutalev, A., Fesenko, A. A., & Trafimova, L. A. (2010). Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution. ResearchGate. Retrieved January 23, 2026, from [Link]

-

Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview. (n.d.). Retrieved January 23, 2026, from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved January 23, 2026, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

-

(PDF) Reactions of 2-(α-Haloalkyl)thiiranes with Nucleophilic Reagents: IV. Alkylation of Sulfonamides with 2-Chloromethylthiirane. Synthesis and Properties of 3-(Arylamino)thietanes - ResearchGate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link] laminothietanes

-

The Cyclization of 2-Chloro Nicotinic Acid | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Synthesis of racemic nicotine - Chemistry Stack Exchange. (n.d.). Chemistry Stack Exchange. Retrieved January 23, 2026, from [Link]

-

(PDF) Synthesis of 2-Chloronicotinic Acid Derivatives - ResearchGate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. (n.d.). E3S Web of Conferences. Retrieved January 23, 2026, from [Link]

-

Alkylation Reactions | Development, Technology - Mettler Toledo. (n.d.). Mettler Toledo. Retrieved January 23, 2026, from [Link]

-

Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers - PubMed. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Synthetic strategies to pyrido fused heterocycles - Indian Academy of Sciences. (n.d.). Indian Academy of Sciences. Retrieved January 23, 2026, from [Link]

-

Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - NIH. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

Design and Synthesis of Novel Imidazopyridine Analogues and Evaluation as H+/K+-ATPase Antagonist | Asian Journal of Chemistry. (n.d.). Asian Journal of Chemistry. Retrieved January 23, 2026, from [Link]

-

Alkylating Agents | Oncohema Key. (n.d.). Oncohema Key. Retrieved January 23, 2026, from [Link]

-

Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications - NIH. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling - PubMed. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

1-(2- (DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5- AMINE - ResearchGate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

(PDF) Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - ResearchGate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Alkylating Agents | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. (n.d.). Retrieved January 23, 2026, from [Link]

-

Ethyl 2-methylnicotinate | C9H11NO2 | CID 74401 - PubChem - NIH. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

Sources

- 1. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]

- 4. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 5. nbinno.com [nbinno.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Kinase Inhibitors Utilizing Ethyl 2-(chloromethyl)nicotinate

Introduction: The Nicotinamide Scaffold in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins.[] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[2][3] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[4]

Nicotinic acid and its derivatives, collectively known as niacin, are essential nutrients for the human body. Beyond their physiological roles, the nicotinamide scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.[5] The pyridine ring of the nicotinamide core can engage in key hydrogen bonding interactions within the ATP-binding pocket of kinases, mimicking the adenine region of ATP. This structural feature, combined with the versatility for chemical modification, makes nicotinamide derivatives attractive candidates for the development of potent and selective kinase inhibitors.[6] Compounds incorporating the nicotinamide moiety have shown inhibitory activity against a range of kinases, including Aurora kinases, VEGFR-2, and PIM-1 kinase.[6][7][8]

This application note provides a detailed protocol for the synthesis of a novel kinase inhibitor derived from "Ethyl 2-(chloromethyl)nicotinate." This starting material is a valuable building block as the chloromethyl group provides a reactive handle for introducing diverse functionalities, allowing for the exploration of the chemical space around the nicotinamide core to optimize potency and selectivity against a specific kinase target.[9] We will describe a representative synthetic route, purification methods, and a general protocol for evaluating the inhibitory activity of the synthesized compound using an in vitro kinase assay.

Experimental Design & Rationale

The overall strategy involves a nucleophilic substitution reaction at the benzylic chloride of this compound. This is a common and efficient method for forming carbon-nitrogen or carbon-sulfur bonds. The choice of the nucleophile is critical for determining the final structure and, consequently, the biological activity of the molecule. In this protocol, we will use a substituted aniline as the nucleophile to generate a secondary amine linkage, a common motif in many kinase inhibitors.

The subsequent hydrolysis of the ethyl ester to the corresponding carboxylic acid is a standard transformation that can increase the solubility of the compound and provide an additional point for interaction with the target kinase or for further chemical modification.

Detailed Protocols

Part 1: Synthesis of Ethyl 2-(((4-methoxyphenyl)amino)methyl)nicotinate (Representative Procedure)

This protocol describes the synthesis of a representative kinase inhibitor intermediate. The choice of 4-methoxyaniline as the nucleophile is illustrative; other substituted anilines or nucleophiles can be used to generate a library of compounds.

Materials:

-

This compound

-

4-methoxyaniline

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

To a dry 100 mL round-bottom flask, add this compound (1.0 g, 5.0 mmol), 4-methoxyaniline (0.68 g, 5.5 mmol), and potassium carbonate (1.38 g, 10.0 mmol).

-

Add 50 mL of anhydrous acetonitrile to the flask.

-

Place a magnetic stir bar in the flask and attach a reflux condenser.

-

Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-16 hours.

-

Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate solvent system). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and wash it with a small amount of ethyl acetate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

-

Dissolve the residue in 50 mL of ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with 2 x 25 mL of water and 1 x 25 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Part 2: Synthesis of 2-(((4-methoxyphenyl)amino)methyl)nicotinic acid (Final Product)

Materials:

-

Ethyl 2-(((4-methoxyphenyl)amino)methyl)nicotinate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water (H₂O)

-

1 M Hydrochloric acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the purified ethyl 2-(((4-methoxyphenyl)amino)methyl)nicotinate (1.0 g, 3.5 mmol) in a mixture of THF (20 mL), methanol (10 mL), and water (10 mL) in a 100 mL round-bottom flask.

-

Add lithium hydroxide (0.17 g, 7.0 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC until the starting material is consumed.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.

-

Redissolve the residue in 20 mL of water.

-

Cool the aqueous solution in an ice bath and acidify to pH ~4-5 by the dropwise addition of 1 M HCl. A precipitate should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Part 3: Characterization of the Synthesized Compound

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Part 4: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compound against a target kinase. The specific conditions (e.g., enzyme and substrate concentrations) will need to be optimized for each kinase.

Materials:

-

Purified recombinant kinase

-

Specific peptide substrate for the kinase

-

Synthesized inhibitor compound

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., HEPES, MgCl₂, DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the synthesized inhibitor in an appropriate solvent (e.g., DMSO).

-

In a 96-well or 384-well plate, add the assay buffer, the kinase, and the peptide substrate.

-

Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Allow the reaction to proceed for a specific time at an optimal temperature (e.g., 30°C).

-

Stop the reaction and measure the remaining ATP levels using a luminescent assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

-

Plot the percentage of kinase inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Data Presentation

The results of the synthesis and biological evaluation should be presented in a clear and concise manner.

Table 1: Summary of Synthetic Results

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (HPLC, %) |

| Ethyl 2-(((4-methoxyphenyl)amino)methyl)nicotinate | C₁₆H₁₈N₂O₃ | 286.33 | 75 | >98 |

| 2-(((4-methoxyphenyl)amino)methyl)nicotinic acid | C₁₄H₁₄N₂O₃ | 258.27 | 85 | >99 |

Table 2: In Vitro Kinase Inhibition Data

| Compound | Target Kinase | IC₅₀ (nM) |

| 2-(((4-methoxyphenyl)amino)methyl)nicotinic acid | Example Kinase A | 50 |

| Staurosporine (Control) | Example Kinase A | 5 |

Troubleshooting and Expert Insights

-

Low Yield in Nucleophilic Substitution: If the yield of the substitution reaction is low, ensure all reagents and solvents are anhydrous. The choice of base and solvent can also be critical. Alternative bases such as triethylamine (TEA) or cesium carbonate (Cs₂CO₃) and solvents like dimethylformamide (DMF) can be explored.

-

Incomplete Ester Hydrolysis: If the hydrolysis does not go to completion, increasing the reaction time or the amount of lithium hydroxide may be necessary. Alternatively, other hydrolysis conditions, such as using sodium hydroxide in a mixture of ethanol and water, can be attempted.

-

Poor Solubility of the Final Compound: The final carboxylic acid may have limited solubility in some organic solvents. For biological assays, it is common to prepare a stock solution in DMSO.

-

High Background in Kinase Assay: High background signals can be due to ATP contamination in the enzyme preparation or non-enzymatic hydrolysis of ATP. Ensure high-purity reagents are used.

Conclusion

This compound is a versatile starting material for the synthesis of novel kinase inhibitors based on the nicotinamide scaffold. The protocols outlined in this application note provide a robust framework for the synthesis, purification, characterization, and biological evaluation of these compounds. The flexibility of the synthetic route allows for the generation of diverse chemical libraries, which can be screened against various kinases to identify potent and selective inhibitors for drug discovery programs.

References

-

Atlantis Press. (2018). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Advances in Biological Sciences Research, volume 6. Retrieved from [Link]

-

O'Neill, P. M., et al. (2017). Discovery of Potent Antimalarial Type II Kinase Inhibitors with Selectivity over Human Kinases. Journal of Medicinal Chemistry, 60(21), 8898–8906. Retrieved from [Link]

-

Qi, B., et al. (2019). Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry, 27(18), 115003. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Ethyl 2-(chloromethyl)-5-methylnicotinate. Retrieved from [Link]

-

Al-Ostath, A., et al. (2022). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. ResearchGate. Retrieved from [Link]

-

Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research, 172, 105854. Retrieved from [Link]

-

El-Dash, Y., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(12), e2300250. Retrieved from [Link]

-

Bentham Science. (2018). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(1), 2-14. Retrieved from [Link]

-

MDPI. (2020). Design and Synthesis of Small Molecule Kinase Inhibitors. Retrieved from [Link]

-

Frontiers. (2022). Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity. Frontiers in Pharmacology, 13, 1045417. Retrieved from [Link]

-

Sarno, S., et al. (2011). The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. Current Medicinal Chemistry, 18(33), 5165-5183. Retrieved from [Link]

-

Singh, A., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1213, 128148. Retrieved from [Link]

Sources

- 2. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benthamscience.com [benthamscience.com]

- 6. Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ethyl 2-(chloromethyl)-5-methylnicotinate [myskinrecipes.com]

The Strategic Utility of Ethyl 2-(chloromethyl)nicotinate in the Synthesis of Fused Pyridine Systems: Application Notes and Protocols

Introduction: The Enduring Importance of Fused Pyridine Scaffolds

Fused pyridine systems are a cornerstone of modern medicinal chemistry and drug discovery.[1][2] These rigid, planar heterocyclic structures exhibit a wide array of biological activities, stemming from their ability to effectively interact with biological targets.[1][2] Their prevalence in pharmaceuticals, from anticancer to antiviral agents, underscores the continuous need for efficient and versatile synthetic routes to access novel derivatives.[3] Ethyl 2-(chloromethyl)nicotinate has emerged as a particularly valuable and versatile starting material for the construction of these complex scaffolds. Its bifunctional nature, possessing both an electrophilic chloromethyl group and an electron-withdrawing nicotinate moiety, allows for a range of synthetic transformations, most notably the formation of pyridinium ylides for subsequent cycloaddition reactions.[4] This guide provides a detailed exploration of the application of this compound in the synthesis of fused pyridine systems, with a focus on the underlying mechanistic principles and practical experimental protocols.

Core Synthetic Strategy: Pyridinium Ylide Formation and 1,3-Dipolar Cycloaddition

A predominant and powerful method for the synthesis of indolizine derivatives, a prominent class of fused pyridine systems, is the 1,3-dipolar cycloaddition reaction of pyridinium ylides with various dipolarophiles.[1][5] this compound is an ideal precursor for the generation of the requisite pyridinium ylide. The general synthetic workflow can be conceptualized in two key stages:

-

Formation of the Pyridinium Salt: The synthesis commences with the quaternization of a suitable nucleophile with this compound. This nucleophilic substitution reaction targets the reactive chloromethyl group.

-

In Situ Generation of the Pyridinium Ylide and Cycloaddition: The resulting pyridinium salt, upon treatment with a base, undergoes deprotonation at the α-carbon to the pyridinium nitrogen, generating a transient pyridinium ylide. This ylide, a 1,3-dipole, readily reacts with an electron-deficient alkene or alkyne (dipolarophile) in a [3+2] cycloaddition manner to furnish the fused pyridine scaffold.

Visualizing the Workflow: From Starting Material to Fused Pyridine

Caption: General workflow for the synthesis of fused pyridine systems from this compound.

Mechanistic Insights: The Chemistry Behind the Transformation

The success of this synthetic strategy hinges on the electronic properties of the intermediates. The electron-withdrawing nature of the ethyl nicotinate group at the 3-position of the pyridine ring is crucial. It enhances the acidity of the protons on the adjacent methylene group in the pyridinium salt intermediate, facilitating their abstraction by a mild base to form the pyridinium ylide.

Once formed, the pyridinium ylide is a reactive 1,3-dipole. Its reaction with an electron-deficient dipolarophile, such as maleimides or acrylates, proceeds via a concerted [3+2] cycloaddition mechanism. This pericyclic reaction leads to the formation of a five-membered ring fused to the original pyridine ring, resulting in the indolizine core structure. Subsequent aromatization, often through oxidation or elimination, yields the final stable fused pyridine system.

Application Protocol: Synthesis of a Substituted Indolizine Derivative

This protocol provides a representative example of the synthesis of a functionalized indolizine derivative starting from this compound.

Materials and Reagents

| Reagent | Grade | Supplier |

| This compound | ≥97% | Sigma-Aldrich |

| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |

| N-Phenylmaleimide | 97% | Alfa Aesar |

| Triethylamine | ≥99.5% | Fisher Scientific |

| Acetonitrile | Anhydrous, ≥99.8% | VWR Chemicals |

| Diethyl ether | ACS Grade | VWR Chemicals |

Step-by-Step Experimental Procedure

Step 1: Synthesis of the Pyridinium Salt

-

To a solution of this compound (1.0 g, 5.0 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyridine (0.44 mL, 5.5 mmol).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

-

Upon completion, add diethyl ether (50 mL) to the reaction mixture to precipitate the pyridinium salt.

-

Collect the precipitate by vacuum filtration, wash with diethyl ether (2 x 10 mL), and dry under vacuum to afford the pyridinium salt as a white solid.

Step 2: In Situ Generation of Pyridinium Ylide and Cycloaddition

-

Suspend the dried pyridinium salt (1.1 g, 4.0 mmol) and N-phenylmaleimide (0.7 g, 4.0 mmol) in anhydrous acetonitrile (30 mL) in a round-bottom flask.

-

Add triethylamine (0.61 mL, 4.4 mmol) dropwise to the suspension at room temperature with vigorous stirring.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 6 hours.

-

Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:2) for the disappearance of the starting materials and the formation of the product.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the desired indolizine derivative.

Expected Yield and Characterization

-

Expected Yield: 60-75%

-

Appearance: Pale yellow solid

-

Characterization: The structure of the synthesized indolizine derivative should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of the Reaction Mechanism

Caption: Reaction mechanism for the synthesis of an indolizine derivative.

Troubleshooting and Optimization

| Problem | Possible Cause | Suggested Solution |

| Low yield of pyridinium salt | Incomplete reaction or loss during precipitation | Increase reaction time, ensure anhydrous conditions, use a larger volume of anti-solvent (diethyl ether). |

| Low yield of indolizine product | Inefficient ylide formation or side reactions | Use a stronger, non-nucleophilic base (e.g., DBU), optimize reaction temperature and time. |

| Formation of multiple products | Competing reaction pathways | Purify the pyridinium salt before the cycloaddition step, adjust the stoichiometry of reactants. |

| Difficulty in product purification | Similar polarity of product and byproducts | Employ alternative purification techniques such as recrystallization or preparative HPLC. |

Conclusion and Future Outlook

This compound serves as a highly effective and versatile precursor for the synthesis of a variety of fused pyridine systems. The straightforward access to pyridinium ylides and their subsequent cycloaddition reactions provides a robust platform for the generation of diverse molecular scaffolds with significant potential in drug discovery and materials science. Further exploration of different nucleophiles for the initial quaternization and a wider range of dipolarophiles in the cycloaddition step will undoubtedly lead to the discovery of novel fused pyridine derivatives with unique biological and photophysical properties. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to harness the synthetic potential of this valuable building block.

References

-

Shaikh, A. et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 53(5), 1085-1119. [Link]

-

MySkinRecipes. (n.d.). Ethyl 2-(chloromethyl)-5-methylnicotinate. Retrieved from [Link]

-

Katritzky, A. R., Qiu, G., Yang, B., & He, H. Y. (1999). A Benzotriazole-Based Method for the Synthesis of Indolizines and Pyrrolo[2,1-a]isoquinolines via 1,3-Dipolar Cycloadditions. The Journal of Organic Chemistry, 64(20), 7618–7621. [Link]

-

ResearchGate. (n.d.). Formation of pyridinium ylide and synthesis of indolizines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved from [Link]

-

MDPI. (2021). Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. Molecules, 26(18), 5565. [Link]

-

MDPI. (2021). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules, 26(4), 935. [Link]

-

ResearchGate. (2019). Fused Pyridine Derivatives: Synthesis and Biological Activities. Retrieved from [Link]

Sources

Application Notes and Protocols for Ethyl 2-(chloromethyl)nicotinate in Agrochemical Discovery

Introduction: The Strategic Importance of the Nicotinoid Scaffold

The pyridine ring is a cornerstone in the architecture of numerous agrochemicals, lending favorable properties such as systemic activity and potent biological effects.[1][2] Nicotinic acid and its derivatives, in particular, have served as a fertile starting point for the discovery of novel insecticides and herbicides.[3][4] Ethyl 2-(chloromethyl)nicotinate is a bifunctional building block of significant interest, featuring two key reactive sites: a readily displaceable chloromethyl group at the 2-position and a modifiable ethyl ester at the 3-position. This unique arrangement allows for the divergent synthesis of a wide array of potential agrochemical candidates.

These application notes provide a comprehensive guide for researchers, chemists, and professionals in agrochemical discovery on the strategic utilization of this compound. We will explore its synthesis, delve into its reactivity, and provide detailed, field-tested protocols for the synthesis of novel insecticidal and herbicidal candidates. Furthermore, we will outline standardized methodologies for the biological evaluation of these newly synthesized compounds.

Chemical Properties and Reactivity

This compound possesses a dual reactivity profile that makes it a versatile intermediate. The chloromethyl group at the 2-position is an excellent electrophile, susceptible to nucleophilic substitution by a wide range of nucleophiles, including amines, thiols, and carbanions. This allows for the introduction of various toxophoric moieties. The ethyl ester at the 3-position can be readily converted into other functional groups, such as amides or carboxylic acids, providing a secondary point for molecular diversification to fine-tune the compound's physicochemical properties and biological activity.

Synthesis of the Starting Material: this compound

The synthesis of this compound can be achieved from the readily available ethyl 2-methylnicotinate in a two-step process involving N-oxidation followed by chlorination.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of Ethyl 2-methylnicotinate N-oxide

-

To a solution of ethyl 2-methylnicotinate (1.0 eq) in a suitable solvent such as dichloromethane, add m-chloroperbenzoic acid (m-CPBA, 1.5 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-oxide.

Step 2: Chlorination to this compound

-

To the crude ethyl 2-methylnicotinate N-oxide from the previous step, add phosphorus oxychloride (POCl₃, 5.0 eq) at 0 °C.

-

Heat the mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the solution with a solid base, such as sodium carbonate, to a pH of 7-8.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Application in the Synthesis of a Neonicotinoid Analogue (Insecticide)

The chloromethyl group of this compound is an ideal handle for the introduction of the pharmacophore of neonicotinoid insecticides. This protocol describes the synthesis of a novel neonicotinoid analogue.

Protocol 2: Synthesis of Ethyl 2-(((2-nitroimino)imidazolidin-1-yl)methyl)nicotinate

-

To a solution of 2-(nitroimino)imidazolidine (1.1 eq) in a polar aprotic solvent like acetonitrile, add a non-nucleophilic base such as potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 eq) in acetonitrile dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the target neonicotinoid analogue.

Rationale: The reaction proceeds via an SN2 mechanism where the deprotonated 2-(nitroimino)imidazolidine acts as a nucleophile, displacing the chloride from the chloromethyl group of the this compound.

Caption: Synthetic pathway to a neonicotinoid analogue.

Application in the Synthesis of a Nicotinamide Derivative (Potential Herbicide/Fungicide)

This pathway demonstrates the versatility of this compound by first performing a nucleophilic substitution and then modifying the ester to an amide.

Protocol 3: Two-Step Synthesis of a Novel Nicotinamide Derivative

Step 1: Synthesis of Ethyl 2-((phenylthio)methyl)nicotinate

-

To a solution of thiophenol (1.1 eq) in a solvent such as dimethylformamide (DMF), add a base like sodium hydride (1.2 eq) at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a solution of this compound (1.0 eq) in DMF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 2: Synthesis of N-propyl-2-((phenylthio)methyl)nicotinamide

-

To the ethyl 2-((phenylthio)methyl)nicotinate (1.0 eq) from the previous step, add an excess of propylamine (5.0 eq).

-

Heat the mixture in a sealed tube at 80-100 °C for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess propylamine under reduced pressure.

-

Purify the resulting crude amide by column chromatography on silica gel.

Rationale: The first step is a standard Williamson ether synthesis analogue with a thiolate nucleophile. The second step is an amidation reaction where the amine directly displaces the ethoxy group of the ester at elevated temperatures.

Caption: Two-step synthesis of a nicotinamide derivative.

Biological Evaluation Protocols

Protocol 4: Insecticidal Activity Assay (Contact Toxicity on Aphids)

-

Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., acetone).

-

Make a series of dilutions to obtain the desired test concentrations.

-

Use a leaf-dip method: dip leaf discs of a suitable host plant (e.g., cabbage for Myzus persicae) in the test solutions for 10 seconds.[5]

-

Allow the leaf discs to air dry and place them in petri dishes containing a layer of agar to maintain humidity.[5]

-

Introduce a known number of aphids (e.g., 10-20) onto each leaf disc.

-

Seal the petri dishes and incubate under controlled conditions (e.g., 20-25 °C, 16:8 light:dark photoperiod).

-

Assess mortality after 24, 48, and 72 hours. Aphids that are unable to move when prodded with a fine brush are considered dead.[5]

-

Include a negative control (solvent only) and a positive control (a commercial insecticide like imidacloprid).

Protocol 5: Herbicidal Activity Assay (Seed Germination and Root Growth Inhibition)

-

Prepare a range of concentrations of the test compounds in an aqueous solution containing a small amount of a surfactant.

-

Place a filter paper in each petri dish and moisten it with a specific volume of the test solution.

-

Place a set number of seeds of a model plant (e.g., cress or lettuce) on the filter paper.[6]

-

Seal the petri dishes and place them in a growth chamber with controlled light and temperature.

-

After a set period (e.g., 5-7 days), count the number of germinated seeds and measure the root length of the seedlings.[7]

-

Calculate the germination inhibition and root growth inhibition percentages relative to a negative control (water with surfactant).

-

Include a positive control with a known herbicide.

Mechanism of Action: Targeting the Nicotinic Acetylcholine Receptor

Neonicotinoid insecticides act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1][8] They mimic the action of the neurotransmitter acetylcholine (ACh), but unlike ACh, they are not readily broken down by acetylcholinesterase. This leads to a persistent stimulation of the nAChRs, causing over-excitation of the nerve cells, which results in paralysis and death of the insect.[9] The selectivity of neonicotinoids for insect nAChRs over mammalian receptors is a key factor in their favorable safety profile for non-target organisms.

Caption: Mode of action of neonicotinoid insecticides.

Data Summary

| Compound | Starting Material | Key Reagents | Reaction Type | Potential Application |

| Neonicotinoid Analogue | This compound | 2-(nitroimino)imidazolidine, K₂CO₃ | Nucleophilic Substitution | Insecticide |

| Nicotinamide Derivative | This compound | Thiophenol, NaH; Propylamine | Nucleophilic Substitution, Amidation | Herbicide/Fungicide |

References

- CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents.

-

Aphids | Insecticide Resistance Action Committee - IRAC. Available at: [Link]

-

Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones - ResearchGate. Available at: [Link]

-

Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis Craccivora Koch (Homoptera: Aphididae) - PubMed. Available at: [Link]

-

Radical-nucleophilic substitution (SRN1) reactions. Part 5. Anions of nitroimidazoles in SRN1 and oxidative addition reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

-

MSBP Technical Information Sheet 13a - germination testing procedures - BRAHMS Online. Available at: [Link]

- Preparation of nicotinic acid amide - US2280040A - Google Patents.

-

Modes of Action, Resistance and Toxicity of Insecticides Targeting Nicotinic Acetylcholine Receptors - PubMed. Available at: [Link]

-

Is there a standard protocol for culturing aphids? - ResearchGate. Available at: [Link]

-

Germination Test Methods : USDA ARS. Available at: [Link]

-

Nucleophilic substitution of a pyridine ring | Download Scientific Diagram - ResearchGate. Available at: [Link]

- US20100228020A1 - Novel Chlorination Reagent and a Novel Process for Chlorination of Sugars Using Thionyl Chloride - Google Patents.

-

Preparation method of ethyl nicotinate - Eureka | Patsnap. Available at: [Link]

-

An Efficient Synthesis and Characterization of Amine and Amide Derivatives of Ethyl 6‐(trifluoromethyl)nicotinate | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis of racemic nicotine - Chemistry Stack Exchange. Available at: [Link]

-

Aphid sampling protocol. Available at: [Link]

-

Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC - PubMed Central. Available at: [Link]

-

24.3: Synthesis of Amides - Chemistry LibreTexts. Available at: [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

-

Insecticidal Activity of Extracts, Fractions, and Pure Molecules of Cissampelos pareira Linnaeus against Aphid, Aphis craccivora Koch - MDPI. Available at: [Link]

-

Nicotinic acetylcholine receptor - Wikipedia. Available at: [Link]

-

Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. Available at: [Link]

-

Standardization of Seed Testing Protocol and Seed Germination Improvement Treatment in Henna (Lawsonia inermis Linn.). | Journal of Experimental Agriculture International. Available at: [Link]

-

Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PubMed Central. Available at: [Link]

- CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents.

-

Nicotine - Wikipedia. Available at: [Link]

-

Synthesis of Acyl Chlorides with Thionyl Chloride : r/Chempros - Reddit. Available at: [Link]

-

Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Available at: [Link]

-

The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride - PubMed. Available at: [Link]

-

Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Available at: [Link]

- WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps - Google Patents.

-

Why nucleophilic substitution in pyridine favours at position-2? - Quora. Available at: [Link]

-

Insect nicotinic receptor interactions in vivo with neonicotinoid, organophosphorus, and methylcarbamate insecticides and a synergist | PNAS. Available at: [Link]

-

"Seed Lab Testing" - UNL Digital Commons. Available at: [Link]

-

GUIDELINES FOR TESTING THE EFFICACY OF INSECTICIDE PRODUCTS USED IN AIRCRAFT - IRIS. Available at: [Link]

-

Advances on the biosynthesis of pyridine rings - PMC - PubMed Central - NIH. Available at: [Link]

-

-

Nicotine-Mimics: Mode of Action - YouTube. Available at: [Link]

-

-

How to Conduct a Seed Germination Test at Home - Arkansas Cooperative Extension Service. Available at: [Link]

Sources

- 1. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances on the biosynthesis of pyridine rings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US2280040A - Preparation of nicotinic acid amide - Google Patents [patents.google.com]

- 5. irac-online.org [irac-online.org]

- 6. Germination Test Methods : USDA ARS [ars.usda.gov]

- 7. uaex.uada.edu [uaex.uada.edu]

- 8. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

Troubleshooting & Optimization

Technical Support Center: By-product Formation in Reactions of Ethyl 2-(chloromethyl)nicotinate

Welcome to the technical support guide for Ethyl 2-(chloromethyl)nicotinate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

This compound is a valuable building block, particularly in medicinal chemistry, due to its reactive chloromethyl group which allows for the introduction of various functionalities onto the pyridine ring.[1] However, this reactivity can also lead to several by-products. This guide will address the most common issues encountered during its use.

Troubleshooting Guide: Common Issues and Solutions

This section is organized by common experimental observations. Each subsection details the potential cause, the underlying chemistry, and actionable solutions.

Issue 1: Low Yield of Desired Product & Presence of a Highly Polar By-product

Plausible Cause: You are likely observing the formation of the hydrolysis by-product, Ethyl 2-(hydroxymethyl)nicotinate . This occurs when the chloromethyl group reacts with water present in your reaction mixture.

Underlying Mechanism: The chloromethyl group is susceptible to nucleophilic substitution (SN1 and SN2 pathways). Water, although a weak nucleophile, can attack the electrophilic carbon of the C-Cl bond, especially at elevated temperatures or during prolonged reaction times.

Preventative & Corrective Measures:

-

Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.

-

Solvent Choice: If possible, use a non-polar, aprotic solvent to minimize the solubility of any trace water.

-